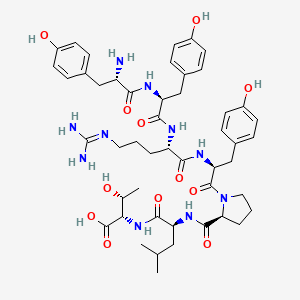

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-threonine

Description

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-threonine is a synthetic oligopeptide featuring a unique sequence of amino acids, including two tyrosine residues, a modified ornithine group (N~5~-(diaminomethylidene)), and a terminal L-threonine. The stereochemistry of such peptides is critical for their biological activity, as demonstrated by studies utilizing L-FDLA derivatization to confirm L-configuration in threonine residues . The presence of the diaminomethylidene group on ornithine introduces a guanidino-like moiety, which may enhance binding affinity to cellular targets, similar to other arginine-like modifications observed in bioactive peptides .

Properties

CAS No. |

652966-73-9 |

|---|---|

Molecular Formula |

C48H66N10O12 |

Molecular Weight |

975.1 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C48H66N10O12/c1-26(2)22-36(44(66)57-40(27(3)59)47(69)70)55-45(67)39-7-5-21-58(39)46(68)38(25-30-12-18-33(62)19-13-30)56-42(64)35(6-4-20-52-48(50)51)53-43(65)37(24-29-10-16-32(61)17-11-29)54-41(63)34(49)23-28-8-14-31(60)15-9-28/h8-19,26-27,34-40,59-62H,4-7,20-25,49H2,1-3H3,(H,53,65)(H,54,63)(H,55,67)(H,56,64)(H,57,66)(H,69,70)(H4,50,51,52)/t27-,34+,35+,36+,37+,38+,39+,40+/m1/s1 |

InChI Key |

RGFRDRHEUJXYNA-JKFZISEOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Biological Activity

L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-threonine is a synthetic peptide that has garnered interest in biochemical and pharmacological research due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 1083.2 g/mol. Its structure includes multiple amino acids, which contribute to its biological functionality. The presence of the N~5~-(diaminomethylidene) group is particularly noteworthy, as it may influence binding properties and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C57H70N12O10 |

| Molecular Weight | 1083.2 g/mol |

| CAS Number | 915146-84-8 |

The biological activity of this compound is primarily linked to its ability to interact with various receptors and enzymes in the body. Research indicates that peptides with similar structures can modulate signaling pathways, potentially affecting:

- Neurotransmitter Release : Some studies suggest that tyrosine derivatives can influence dopamine and norepinephrine levels, impacting mood and cognitive function.

- Antioxidant Activity : The presence of tyrosine may enhance the antioxidant capacity of the peptide, providing neuroprotective effects against oxidative stress.

- Antimicrobial Properties : Certain amino acid sequences within peptides have been shown to exhibit antimicrobial activity, which may be relevant for therapeutic applications.

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective properties of tyrosine-rich peptides in models of neurodegeneration. Results indicated that these peptides could reduce neuronal apoptosis and inflammation, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Antioxidant Activity : Research conducted on similar compounds demonstrated that they could scavenge free radicals effectively. This antioxidant activity was linked to the presence of phenolic groups derived from tyrosine residues, which may also contribute to reducing inflammation.

- Antimicrobial Efficacy : A series of experiments tested the antimicrobial properties of synthetic peptides containing tyrosine. Results showed that these peptides exhibited significant activity against various bacterial strains, indicating their potential as novel antimicrobial agents.

Research Findings

Recent studies have highlighted the importance of specific amino acid sequences in determining the biological activity of peptides:

- Tyrosine's Role : Tyrosine residues are crucial for the bioactivity of many peptides due to their ability to participate in hydrogen bonding and π-π stacking interactions.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the N~5~ position can significantly alter the binding affinity and efficacy of these peptides against target receptors.

Scientific Research Applications

Biochemistry

- Model Peptide Studies : The compound serves as a model for studying protein folding and interactions, which are crucial for understanding cellular functions and disease mechanisms.

- Peptide Synthesis : Utilized in solid-phase peptide synthesis (SPPS), allowing for precise control over the assembly of peptide chains and the introduction of functional groups during synthesis.

Pharmacology

- Therapeutic Potential : Investigated for its ability to modulate biological processes, including interactions with neurotransmitter receptors. Its structure suggests possible roles in drug delivery systems and as therapeutic agents .

- Antimicrobial Properties : Similar peptides have demonstrated antimicrobial activities, suggesting that this compound may also possess such properties, making it valuable in developing new antibiotics.

Medical Research

- Cellular Signaling Pathways : The compound is studied for its role in cellular signaling, which could lead to insights into various diseases, including cancer and neurodegenerative disorders. Understanding these pathways can help identify new biomarkers for disease diagnosis.

- Wound Healing : Peptides containing ornithine and proline are linked to enhanced tissue repair processes; thus, this compound may have applications in regenerative medicine .

Case Studies and Research Findings

- Neurotransmitter Interaction Studies : Research focusing on how L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-threonine interacts with neurotransmitter receptors has shown promising results in modulating neurotransmission, potentially leading to therapeutic advancements in treating neurological disorders .

- Antioxidant Activity : Studies indicate that compounds similar to this peptide exhibit significant antioxidant properties due to the presence of tyrosine residues. This suggests potential applications in preventing oxidative stress-related diseases.

- Wound Healing Efficacy : Experimental studies demonstrated that peptides containing proline and ornithine enhance wound healing processes by promoting fibroblast proliferation and collagen synthesis, highlighting their therapeutic potential in dermatology .

Comparison with Similar Compounds

Key Structural Features:

- N~5~-(diaminomethylidene)-L-ornithyl: This modification is shared with compounds like Leuprorelin acetate () and L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine (). This group mimics guanidine, enabling strong electrostatic interactions with phosphorylated proteins or nucleic acids .

- Tyrosine-rich sequences : The dual tyrosine residues in the target compound are reminiscent of hormone analogs like Leuprorelin acetate, where tyrosine contributes to receptor binding .

- Proline and leucine motifs : These residues are common in helical peptide structures, influencing conformational stability .

Table 1: Structural and Functional Attributes of Comparable Compounds

*Molecular formula estimated based on structural similarity.

Functional and Biochemical Comparisons

Stereochemical Influence on Activity

The absolute stereochemistry of peptide residues (e.g., L-threonine vs. D-threonine) directly impacts bioactivity. For instance, L-FDLA derivatization confirmed the L-configuration in related peptides, ensuring proper folding and target engagement . The target compound’s 1R, 2R, 4S, 6S, 7R, 9S, 30S stereochemistry (analogous to ’s compound 7) suggests a rigid tertiary structure optimized for binding.

Role of N~5~-(diaminomethylidene)-L-ornithyl

This group is structurally analogous to the guanidino moiety in arginine, which is critical in inhibitors like EIPA and MPA (). These compounds competitively inhibit Na+/H+ exchangers (NHEs), suggesting that the target compound may similarly interfere with ion transport or enzyme active sites .

Tyrosine and Therapeutic Potential

Dual tyrosine residues, as seen in Leuprorelin acetate, enhance binding to G-protein-coupled receptors (GPCRs) due to aromatic stacking interactions . The target compound’s tyrosine-rich sequence may confer similar receptor-targeting capabilities, though its exact therapeutic niche remains unexplored.

Research Findings and Implications

Stereochemical Stability: Studies using L-FDLA derivatization () highlight the importance of L-amino acids in maintaining peptide integrity, a factor critical for in vivo stability and avoiding immunogenic responses.

Inhibition Mechanisms: The diaminomethylidene group’s resemblance to arginine supports its role in mimicking natural substrates, as seen in EIPA’s inhibition of NHE1 . This suggests the target compound could be optimized for enzyme inhibition.

Comparative Limitations : Unlike Leuprorelin acetate (), the target compound lacks a documented hormonal or anticancer profile. Its functional characterization requires further biochemical assays.

Preparation Methods

Solid-Phase Peptide Synthesis Overview

Solid-phase peptide synthesis (SPPS) represents the most efficient and reliable method for preparing complex peptides like L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-prolyl-L-leucyl-L-threonine. This approach involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support (resin), enabling the construction of the desired peptide sequence.

The general methodology includes several key steps: resin loading with the C-terminal amino acid, deprotection of the temporary protecting group, coupling of the next amino acid, washing, and repetition of the deprotection-coupling cycle until the complete sequence is assembled. The final steps involve cleavage from the resin and removal of permanent protecting groups.

Protection Strategies

Two primary protection strategies are employed in SPPS for the synthesis of complex peptides:

Fmoc/tBu Protection Strategy

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme is generally preferred for the synthesis of our target peptide due to its milder conditions and orthogonal nature. This approach uses base-labile Fmoc protection for the α-amino group and acid-labile protecting groups for side chains.

The Fmoc strategy offers significant advantages, including:

- Use of mild base (typically 20% piperidine in DMF) for Fmoc removal

- Compatibility with acid-sensitive sequences

- No need for hazardous hydrofluoric acid (HF) for final cleavage

- Well-suited for automated synthesis platforms

Final cleavage typically requires only 50% TFA with appropriate scavengers, making it more accessible for standard laboratory settings without specialized equipment.

Boc/Bzl Protection Strategy

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy represents an alternative approach that can provide superior results for difficult sequences when implemented with in situ neutralization. However, it necessitates strong acids such as trifluoromethanesulfonic acid (TFMSA) or HF for final cleavage, requiring specialized apparatus and safety measures.

Comparison of Protection Strategies

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Temporary α-amino protection | Fmoc (base-labile) | Boc (acid-labile) |

| Side-chain protection | tBu, Trt, Pbf (acid-labile) | Bzl, Tos, Z (strongly acid-labile) |

| Deprotection conditions | 20-50% piperidine in DMF | TFA |

| Final cleavage | TFA with scavengers | HF or TFMSA |

| Safety considerations | Higher | Lower (requires specialized equipment) |

| Scalability | Easier | More challenging |

| Suitability for tyrosine-rich sequences | Good | Excellent with in situ neutralization |

Resin Selection and Preparation

The choice of solid support critically influences the efficiency of peptide synthesis and the nature of the C-terminal functionality of the final product.

Resin Selection Criteria

For the synthesis of this compound, the following resins are commonly considered:

| Resin Type | C-Terminal Product | Loading Capacity (mmol/g) | Swelling Properties | Recommended for |

|---|---|---|---|---|

| Wang resin | Free carboxylic acid | 0.5-1.0 | Good in DMF, DCM | Peptides with C-terminal carboxylic acid |

| Rink amide | Amide | 0.4-0.8 | Good in DMF, DCM | Peptides with C-terminal amide |

| 2-Chlorotrityl chloride | Free carboxylic acid | 0.8-1.6 | Excellent in DCM, DMF | Minimizing side reactions |

| PAM resin | Free carboxylic acid | 0.5-0.8 | Good in DMF | Boc chemistry |

For our target peptide with C-terminal threonine, Wang resin preloaded with Fmoc-Thr(tBu)-OH represents an optimal choice for Fmoc/tBu strategy, yielding a peptide with a free C-terminal carboxylic acid.

Resin Preparation

The resin preparation process involves:

- Swelling the resin in an appropriate solvent (typically DCM followed by DMF) for 30-60 minutes

- For non-preloaded resins: attaching the first amino acid (Fmoc-Thr(tBu)-OH) using coupling reagents

- Capping unreacted resin functional groups with acetic anhydride/pyridine or acetic anhydride/DIEA

- Determining the loading efficiency through UV spectroscopy of the Fmoc chromophore

Sequential Amino Acid Coupling

The synthesis proceeds with the sequential addition of protected amino acids in the reverse order of the target peptide sequence (from C to N terminus):

- Fmoc-Thr(tBu)-OH (preloaded on resin)

- Fmoc-Leu-OH

- Fmoc-Pro-OH

- Fmoc-Tyr(tBu)-OH

- Fmoc-Orn(N~5~-diaminomethylidene)-OH

- Fmoc-Tyr(tBu)-OH

- Fmoc-Tyr(tBu)-OH

Coupling Reagents and Activation Methods

The selection of appropriate coupling reagents significantly impacts reaction efficiency and minimizes racemization. Common coupling reagents include:

| Coupling Reagent | Full Name | Activation Mechanism | Efficiency | Recommended for |

|---|---|---|---|---|

| HBTU/HOBt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/1-Hydroxybenzotriazole | Formation of active esters | High | Standard couplings |

| HATU/HOAt | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate/1-Hydroxy-7-azabenzotriazole | Formation of more reactive esters | Very high | Difficult sequences |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole | Formation of active esters | High | Standard couplings |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Formation of active esters | High | Standard couplings |

For our tyrosine-rich peptide with sterically hindered proline, HATU/HOAt represents an optimal choice due to its superior coupling efficiency and reduced racemization risk.

Standard Coupling Protocol

A typical coupling cycle for each amino acid includes:

- Fmoc deprotection: 20% piperidine in DMF (5 min + 15 min)

- Washing: DMF (5 × 1 min)

- Activation: Protected amino acid (4 eq), coupling reagent (3.9 eq), HOAt or HOBt (4 eq), DIEA (8 eq) in DMF

- Coupling: 60-120 minutes at room temperature

- Washing: DMF (5 × 1 min)

- Optional: Capping with acetic anhydride/DIEA (10% each in DMF) for 5 minutes

- Washing: DMF (5 × 1 min)

Double coupling protocols are recommended for sterically hindered residues like proline and for the sequence regions prone to aggregation.

Specific Considerations for Individual Amino Acids

Each amino acid in our target peptide requires specific considerations during synthesis to ensure optimal incorporation and minimize side reactions.

N~5~-(diaminomethylidene)-L-ornithine Residue

The incorporation of the N~5~-(diaminomethylidene)-L-ornithine residue (functionally equivalent to arginine) represents a critical challenge in the synthesis. This residue requires extended deprotection times during final cleavage when using the Pbf protecting group.

For Fmoc/tBu strategy, Fmoc-Orn(Pbf)-OH is typically employed, requiring:

- Extended cleavage times (4-8 hours) to ensure complete removal of the Pbf group

- Addition of triisopropylsilane (TIS) and water as scavengers in the cleavage cocktail

- Monitoring of deprotection progress through analytical HPLC

The diaminomethylidene modification on ornithine increases the basicity and nucleophilicity of the side chain, necessitating careful control of reaction conditions to prevent side reactions.

Proline Residue

Proline's unique cyclic structure introduces conformational constraints that can influence coupling efficiency. Common challenges include:

- Reduced nucleophilicity of the secondary amino group

- Potential for cis-trans isomerization affecting peptide folding

- Formation of diketopiperazines when proline is in position 2 from the C-terminus

To ensure efficient incorporation, extended coupling times (2-3 hours) or double coupling protocols with HATU/HOAt are recommended.

Leucine and Threonine Residues

Leucine generally incorporates efficiently without special considerations. For threonine, the hydroxyl side chain is protected as a tert-butyl ether (tBu) in Fmoc/tBu strategy to prevent side reactions. Threonine can potentially undergo β-elimination under strongly basic conditions, but this is rarely problematic under standard SPPS conditions.

Cleavage and Deprotection

After completing the peptide chain assembly, cleavage from the resin and removal of side-chain protecting groups represent critical final steps.

Cleavage Cocktails

The composition of the cleavage cocktail must be tailored to the specific sequence to minimize side reactions:

| Cleavage Cocktail | Composition | Application | Cleavage Time |

|---|---|---|---|

| Cocktail A | TFA/H₂O/TIS (95:2.5:2.5) | Standard peptides | 2-3 hours |

| Cocktail B | TFA/H₂O/TIS/EDT (94:2.5:2.5:1) | Peptides with Orn(N5-diaminomethylidene) | 3-4 hours |

| Cocktail C | TFA/thioanisole/EDT/anisole (90:5:3:2) | Complex peptides with sensitive residues | 2-3 hours |

| Cocktail D | TFA/H₂O/TIS/EDT/thioanisole (82.5:5:5:2.5:5) | Peptides with multiple Orn(N5-diaminomethylidene) | 4-6 hours |

For our target peptide with one N~5~-(diaminomethylidene)-L-ornithine and three tyrosine residues, Cocktail B or D is recommended to ensure complete deprotection while minimizing side reactions.

Cleavage Procedure

The standard cleavage procedure involves:

- Treating the peptide-resin with the appropriate cleavage cocktail (10 mL per gram of resin)

- Agitating at room temperature for 3-6 hours

- Filtering to remove the resin

- Concentrating the filtrate under nitrogen stream to reduce TFA volume

- Precipitating the peptide with cold diethyl ether or tert-butyl methyl ether (TBME)

- Collecting the precipitate by centrifugation

- Washing 3-5 times with cold ether

- Drying under vacuum

The peptide obtained at this stage typically requires purification to remove impurities resulting from incomplete reactions or side reactions.

Purification and Characterization

Purification Strategies

The crude peptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC):

| Purification Method | Stationary Phase | Mobile Phase | Gradient | Application |

|---|---|---|---|---|

| Analytical RP-HPLC | C18 column (4.6 × 250 mm, 5 μm) | A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile | 5-70% B over 30 min | Method development, purity assessment |

| Preparative RP-HPLC | C18 column (21.2 × 250 mm, 10 μm) | A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile | 5-60% B over 60 min | Large-scale purification |

| Semi-preparative RP-HPLC | C18 column (10 × 250 mm, 5 μm) | A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile | 10-50% B over 40 min | Medium-scale purification |

The purification process typically involves:

- Dissolution of crude peptide in water/acetonitrile mixture with 0.1% TFA

- Filtration through 0.45 μm filters

- Injection onto the HPLC column

- Collection of target fractions based on UV absorbance at 220 and 280 nm

- Analysis of fractions by analytical HPLC and mass spectrometry

- Pooling of pure fractions

- Lyophilization to obtain the purified peptide

Characterization Methods

Comprehensive characterization ensures the identity, purity, and structural integrity of the synthesized peptide:

| Characterization Technique | Information Provided | Typical Parameters |

|---|---|---|

| Mass Spectrometry | Molecular weight confirmation | ESI-MS or MALDI-TOF |

| Analytical HPLC | Purity assessment | C18 column, 220/280 nm detection |

| Amino Acid Analysis | Composition verification | Acid hydrolysis followed by HPLC analysis |

| Circular Dichroism | Secondary structure evaluation | Far-UV spectrum (190-250 nm) |

| NMR Spectroscopy | Structural confirmation | 1H, 13C, 2D experiments (COSY, TOCSY, NOESY) |

For our target peptide, high-resolution mass spectrometry is particularly crucial to confirm the incorporation of the N~5~-(diaminomethylidene)-L-ornithine residue.

Automated Peptide Synthesis

Automated peptide synthesizers significantly enhance reproducibility and efficiency in preparing complex peptides like our target compound.

Automated Synthesizer Platforms

Several automated platforms are suitable for synthesizing our target peptide:

| Synthesizer | Manufacturer | Scale Capacity | Heating Capabilities | Special Features |

|---|---|---|---|---|

| Liberty Blue | CEM | 0.05-5 mmol | Microwave | Rapid synthesis, reduced solvent usage |

| Apex 396 | AAPPTec | 0.05-0.5 mmol | Conventional | Multiple simultaneous syntheses |

| Symphony X | Gyros Protein Technologies | 0.05-5 mmol | Conventional/Induction | Induction heating option |

| Prelude X | Gyros Protein Technologies | 0.05-0.5 mmol | Conventional | Continuous flow option |

Optimized Protocol for Automated Synthesis

The protocol for automated synthesis of our target peptide includes specific modifications to address the challenges associated with the sequence:

- Extended deprotection times (2 × 10 minutes instead of standard 2 × 5 minutes)

- Double coupling for all residues to ensure high incorporation efficiency

- Extended coupling times for proline (60 minutes instead of standard 30 minutes)

- Higher equivalents of amino acids for difficult couplings (8 eq instead of standard 4 eq)

- Addition of 0.1 M LiCl to DMF for couplings after the fourth residue to minimize aggregation

- Implementation of pseudoproline dipeptides for sequences prone to aggregation

- Microwave-assisted coupling for difficult residues when available

This optimized protocol significantly improves the yield and purity of the final product compared to standard automated protocols.

Challenges and Solutions in Synthesis

The preparation of this compound presents several challenges that require specific strategies to overcome.

Aggregation During Chain Assembly

The target peptide's multiple aromatic residues (three tyrosines) increase the risk of aggregation during synthesis, potentially reducing coupling efficiencies after the addition of 4-5 residues.

| Challenge | Solution | Mechanism | Implementation |

|---|---|---|---|

| β-Sheet formation | Addition of chaotropic salts | Disruption of hydrogen bonding | Add 0.1-0.4 M LiCl to DMF |

| Interchain aggregation | Use of solvation enhancers | Improved peptide-chain solvation | Add 10-20% DMSO or TFE to DMF |

| Chain collapse | Implementation of structure-breaking elements | Conformational disruption | Use pseudoproline dipeptides |

| Poor swelling | Resin optimization | Enhanced solvation | Use low-loading resins with better swelling properties |

These strategies are particularly relevant after the incorporation of the fourth residue, where aggregation typically becomes problematic in tyrosine-rich sequences.

Specific Coupling Challenges

Certain amino acid sequences present inherent coupling difficulties:

| Residue Combination | Challenge | Solution | Recommended Protocol |

|---|---|---|---|

| X-Pro | Reduced nucleophilicity of proline | Enhanced activation | HATU/HOAt coupling, 2-3 hour reaction |

| Tyr-X | Potential O-acylation | Optimized activation time | Preactivation limited to 2 minutes |

| X-N~5~-(diaminomethylidene)-Orn | Steric hindrance | More potent coupling system | COMU or HATU with extended reaction time |

For the critical Tyr-N~5~-(diaminomethylidene)-Orn coupling, double coupling with HATU/HOAt and extended reaction times (2 × 2 hours) significantly improves incorporation efficiency.

Cleavage and Deprotection Challenges

The final cleavage and deprotection step presents specific challenges for our target peptide:

| Challenge | Cause | Solution | Implementation |

|---|---|---|---|

| Incomplete Pbf removal | Resistance of Pbf group | Extended cleavage time | 6-8 hours cleavage with TFA cocktail |

| Tyrosine alkylation | Carbocations from protecting groups | Enhanced scavenging | Addition of EDT and thioanisole to cleavage cocktail |

| Oxidative side reactions | Exposure to oxygen during cleavage | Oxygen exclusion | Perform cleavage under nitrogen atmosphere |

For optimal results, a cleavage cocktail containing TFA/water/TIS/EDT/thioanisole (82.5:5:5:2.5:5) with 6-8 hour reaction time under nitrogen atmosphere is recommended.

Comparative Analysis of Synthesis Methods

Different approaches to synthesizing the target peptide offer distinct advantages and limitations:

| Synthesis Approach | Advantages | Limitations | Recommended Application |

|---|---|---|---|

| Manual Fmoc SPPS | Direct monitoring, flexibility for adjustments | Labor-intensive, operator-dependent | Difficult sequences requiring optimization |

| Automated Fmoc SPPS | Reproducibility, reduced labor, consistent results | Limited real-time optimization | Standard synthesis after protocol optimization |

| Boc SPPS | Excellent for aggregation-prone sequences | Requires HF apparatus, hazardous reagents | Extremely difficult sequences |

| Fragment condensation | Overcomes length limitations | Requires solution-phase expertise, lower yields | Very long peptides (>50 residues) |

For the synthesis of this compound, automated Fmoc SPPS with optimized protocols represents the most balanced approach, combining efficiency with satisfactory yields.

Q & A

Basic Research Questions

Q. How can the chemical structure of this peptide be confirmed experimentally?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, analyze both ¹H and ¹³C spectra to resolve backbone connectivity and side-chain configurations. Compare observed chemical shifts with reference data for individual amino acids (e.g., tyrosine, ornithine derivatives) to assign stereochemistry . HRMS validates the molecular weight and isotopic pattern, ensuring synthetic accuracy. For complex regions like the diaminomethylene group, isotopic labeling or 2D NMR (e.g., COSY, NOESY) may resolve ambiguities .

Q. What solid-phase synthesis strategies are suitable for producing this peptide?

- Methodology : Employ Fmoc-based solid-phase peptide synthesis (SPPS) with a resin optimized for long peptides (e.g., Wang resin). Use orthogonal protecting groups for reactive side chains (e.g., N⁵-diaminomethylene-ornithine requires temporary protection with Alloc or ivDde). Monitor coupling efficiency via Kaiser tests or HPLC-MS after each residue addition. For challenging sequences (e.g., proline-leucine junctions), incorporate microwave-assisted synthesis or pseudoproline dipeptides to reduce aggregation .

Q. What purification techniques are recommended for isolating this peptide?

- Methodology : Perform reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Optimize retention time based on peptide hydrophobicity. For impurities with similar polarity, employ ion-pairing chromatography or size-exclusion chromatography (SEC). Validate purity via analytical HPLC (>95%) and MALDI-TOF mass spectrometry .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this peptide?

- Methodology : Synthesize analogs with systematic substitutions (e.g., replacing tyrosine with para-nitrophenylalanine or omitting the diaminomethylene group). Assess biological activity (e.g., receptor binding via surface plasmon resonance) and correlate with structural data (e.g., circular dichroism for secondary structure). Molecular dynamics simulations can predict conformational flexibility and binding pocket interactions .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

- Methodology : Replicate assays under standardized conditions (e.g., cell lines, buffer pH, temperature). Use orthogonal assays (e.g., ELISA and SPR for binding affinity) to confirm results. Investigate potential confounding factors like peptide aggregation or oxidation by including reducing agents (e.g., TCEP) and comparing fresh vs. aged samples .

Q. How can in vivo stability and pharmacokinetics be evaluated for this peptide?

- Methodology : Conduct serum stability assays by incubating the peptide in human or animal serum at 37°C, followed by LC-MS quantification of intact peptide over time. For pharmacokinetics, administer radiolabeled peptide (³H or ¹⁴C) to animal models and measure plasma half-life, tissue distribution, and metabolite profiles via scintillation counting or PET imaging .

Q. What strategies optimize peptide-receptor interaction studies?

- Methodology : Use alanine scanning mutagenesis to identify critical residues in the receptor. Pair this with computational docking (e.g., AutoDock Vina) to model binding modes. Validate predictions via isothermal titration calorimetry (ITC) for thermodynamic profiling of interactions .

Methodological Notes

- Synthetic Challenges : The N⁵-diaminomethylene-ornithine residue may require specialized coupling conditions due to steric hindrance. Pre-activation with HATU/DIPEA in DMF improves yield .

- Analytical Pitfalls : Tyrosine oxidation during storage can skew bioactivity results. Store lyophilized peptide at -80°C under argon and include antioxidants (e.g., ascorbic acid) in buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.